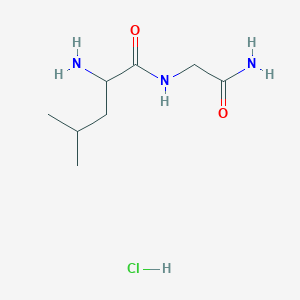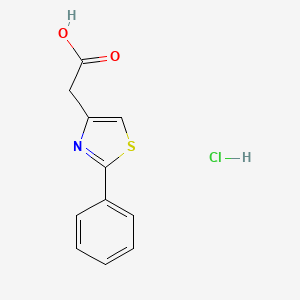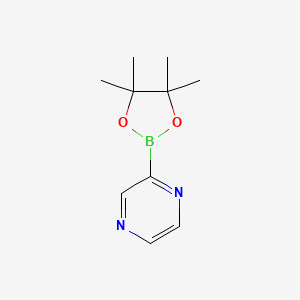
3,5-Didéutério-phénol
Vue d'ensemble
Description
3,5-Dideuteriophenol is a deuterated derivative of phenol, where two hydrogen atoms in the phenol molecule are replaced by deuterium atoms at the 3 and 5 positions. This compound is represented by the molecular formula D2C6H3OH and has a molecular weight of 96.12 g/mol . Deuterium, a stable isotope of hydrogen, is often used in scientific research due to its unique properties, such as its ability to act as a tracer in various chemical reactions.
Applications De Recherche Scientifique
3,5-Dideuteriophenol is widely used in scientific research due to its unique properties:
Biology: Deuterated compounds like 3,5-Dideuteriophenol are used in metabolic studies to understand the pathways and rates of biochemical reactions.
Medicine: It is employed in drug development and pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of pharmaceuticals.
Mécanisme D'action
Target of Action
The primary targets of 3,5-Dideuteriophenol are currently unknown. The compound is a derivative of phenol, and phenolic compounds are known to interact with a variety of cellular targets, including proteins, enzymes, and nucleic acids . .
Mode of Action
Phenolic compounds, in general, are known for their antioxidant properties, which involve neutralizing harmful free radicals in the body . .
Biochemical Pathways
Phenolic compounds are biosynthesized through the shikimate and phenylpropanoid pathways in plants . .
Pharmacokinetics
The compound is a solid at room temperature, with a melting point of 40-42 °C and a boiling point of 182 °C
Result of Action
As a phenolic compound, it may have antioxidant properties, which could protect cells from oxidative stress . .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dideuteriophenol typically involves the deuteration of phenol. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents. The reaction is often carried out under elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods: Industrial production of 3,5-Dideuteriophenol may involve similar deuteration techniques but on a larger scale. The use of specialized catalysts and optimized reaction conditions ensures high yields and purity of the final product. The deuterium source and reaction parameters are carefully controlled to achieve the desired isotopic purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dideuteriophenol undergoes various chemical reactions similar to those of phenol, including:
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3), and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Sodium borohydride (NaBH4) and other mild reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Benzoquinone and other quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Phenol-d6: A fully deuterated phenol where all hydrogen atoms are replaced by deuterium.
Phenol-2,3,4,5,6-d5: A partially deuterated phenol with five deuterium atoms.
Phenol-4-d1: A phenol with a single deuterium atom at the 4 position.
Uniqueness of 3,5-Dideuteriophenol: 3,5-Dideuteriophenol is unique due to the specific placement of deuterium atoms at the 3 and 5 positions, which can provide distinct insights into the effects of deuterium substitution on chemical reactivity and stability. This selective deuteration allows for targeted studies of reaction mechanisms and isotope effects, making it a valuable compound in both academic and industrial research .
Propriétés
IUPAC Name |
3,5-dideuteriophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-PBNXXWCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583884 | |
| Record name | (3,5-~2~H_2_)Phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64045-87-0 | |
| Record name | (3,5-~2~H_2_)Phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64045-87-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[[2-(Chloromethyl)phenyl]methyl]morpholine](/img/structure/B1602306.png)







![8-Chloropyrido[3,4-b]pyrazine](/img/structure/B1602321.png)


